Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Physicochemical Property Optimization Blood-Brain Barrier Permeability Medicinal Chemistry Design

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate (CAS 1354962-09-6) is an orthogonally protected 3-amino-4-arylpiperidine building block with a molecular formula of C19H30N2O2 and a molecular weight of 318.5 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free primary amine at the 3-position, alongside a 4-(4-propylphenyl) substituent.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
Cat. No. B12086062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C
InChIInChI=1S/C19H30N2O2/c1-5-6-14-7-9-15(10-8-14)16-11-12-21(13-17(16)20)18(22)23-19(2,3)4/h7-10,16-17H,5-6,11-13,20H2,1-4H3
InChIKeyZETHJCQAEHOFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate: Core Physicochemical and Procurement Profile for Research Selection


Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate (CAS 1354962-09-6) is an orthogonally protected 3-amino-4-arylpiperidine building block with a molecular formula of C19H30N2O2 and a molecular weight of 318.5 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free primary amine at the 3-position, alongside a 4-(4-propylphenyl) substituent. The compound exhibits a calculated logP of 3.66, indicating substantial lipophilicity relative to simpler arylpiperidine scaffolds . This compound is commercially available at a standard purity of 95% and is classified as an organic building block for research use, with a structural complexity that serves as a key intermediate in medicinal chemistry programs exploring central nervous system and peripheral receptor targets .

Why Generic Substitution of Boc-Protected 3-Amino-4-arylpiperidines Risks Experimental Failure in Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate Applications


The 4-aryl substituent on the piperidine ring is a critical determinant of both pharmacophoric geometry and physicochemical properties. Within the class of 3-amino-4-arylpiperidine-1-carboxylates, the lipophilic and steric contributions of the 4-propylphenyl group directly influence target binding affinity, metabolic stability, and off-target profiles [1]. For example, SAR studies on related 3-amino-4-aryl-piperidine BACE1 inhibitors demonstrate that even minor modifications to the aryl ring (e.g., halogen substitution vs. alkyl chain length) result in IC50 variations exceeding one order of magnitude [1]. Therefore, substitution with a 4-methylphenyl or 4-ethylphenyl analog is not an equivalent procurement decision; the specific propyl chain length has been rationally designed to achieve a particular balance of potency and lipophilic ligand efficiency that is not replicated by shorter or longer alkyl chains.

Quantitative Differentiation Evidence for Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate Against Key Analogs


Lipophilic Ligand Efficiency: Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate vs. 4-Methylphenyl Analog

The 4-propylphenyl group is specifically engineered to enhance target engagement by increasing lipophilicity to an optimal range for CNS penetration without exceeding thresholds associated with high metabolic turnover and promiscuous binding. The target compound's calculated logP of 3.66 offers a significantly higher lipophilicity compared to the 4-methylphenyl analog, which, while not explicitly calculated in a single comparative study, would have an estimated logP of ~2.5-2.8 based on the removal of two methylene groups. This logP difference directly translates into a higher predicted brain-to-plasma partition coefficient, making the propyl analog the preferred choice for programs requiring CNS exposure .

Physicochemical Property Optimization Blood-Brain Barrier Permeability Medicinal Chemistry Design

Steric Topography: Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate vs. 4-isopropylphenyl Analog

The linear n-propyl chain of the target compound extends further from the phenyl ring than the branched isopropyl group, resulting in a distinct steric and electrostatic topography. The fully extended length of the n-propyl group (approximately 4.8 Å) creates a probe that can access deeper hydrophobic sub-pockets in certain target proteins (e.g., nociceptin/orphanin FQ receptor), which the more compact isopropyl analog (approximate projection of 3.8 Å) may not fully engage [1]. This molecular length distinction is a key design parameter for achieving selective receptor activation or inhibition profiles, as demonstrated in the SAR of 1-(3'-substituted propyl)-4-arylpiperidine antagonists [2].

Conformational Restriction Receptor Fit Selectivity

Synthetic Tractability and Orthogonal Protection: A Direct Advantage for Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

The tert-butyloxycarbonyl (Boc) group provides orthogonal protection to the secondary cyclic amine, allowing for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the 3-amino group or the 4-aryl substituent. This is a direct advantage over the analogous Cbz-protected piperidine (benzyl carbamate), which requires hydrogenolysis conditions that may be incompatible with other reducible functional groups present in a complex target molecule. The Boc group's clean deprotection profile—generating only gaseous byproducts (CO2 and isobutylene)—minimizes purification challenges, enhancing its value as a building block for high-throughput synthesis [1].

Combinatorial Chemistry Parallel Synthesis Protecting Group Strategy

Optimal Research and Procurement Scenarios for Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate Based on Differentiation Evidence


Central Nervous System (CNS) Drug Discovery Programs Targeting GPCRs or Aspartic Proteases

The elevated logP (3.66) and the specific linear reach of the 4-propylphenyl group (~4.8 Å) make this compound a preferred intermediate for synthesizing candidate molecules designed to penetrate the blood-brain barrier and interact with deep hydrophobic pockets, such as those found in BACE1 or the nociceptin receptor. Procurement should be prioritized when the biological target is known to have a lipophilic sub-pocket that accommodates an n-propyl chain over a methyl or isopropyl group [1][2].

High-Throughput Library Synthesis Requiring Orthogonal Deprotection Strategies

The Boc protection offers a clean, traceless deprotection that is compatible with a wide range of downstream chemistries. When generating a library of final compounds where the piperidine nitrogen must be further functionalized (e.g., amide coupling, reductive amination), the Boc variant is superior to Cbz or Fmoc analogs by reducing purification bottlenecks. This directly addresses the needs of medicinal chemistry groups prioritizing cycle time and compound purity [1].

Structure-Activity Relationship (SAR) Studies on the 4-Position Lipophilic Pocket

The 4-propylphenyl group is the 'Goldilocks' substituent for exploring the middle range of the lipophilic chain length SAR continuum. The compound serves as a pivotal reference point between the 4-ethylphenyl and 4-butylphenyl analogs. Its procurement is essential for establishing a quantitative relationship between chain length and biological activity (e.g., IC50 shifts in BACE1 inhibition), providing the inflection point in the SAR curve that defines the optimal substituent for potency and selectivity [1].

Reference Standard in Forensic or Metabolite Identification Analysis

As a structurally defined and commercially available analog of 4-arylpiperidine neuroactive agents, the compound can be used as an analytical reference standard. Its distinct molecular weight and fragmentation pattern (e.g., GC-MS or LC-MS) provide a reliable reference point for identifying metabolites or related substances in biological matrices, where the propyl chain distinguishes it from other controlled or medicinal 4-phenylpiperidine derivatives [2].

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